Absence of Public Selectivity or Potency Data Precludes Comparator-Based Selection
A comprehensive review of the literature indexed by the search constraints found no primary research articles or publicly available biological assay data for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide or its direct analogs that would satisfy the conditions for a quantitative, comparator-based analysis [1]. While patents suggest the pyrazole-amide class has potential activity against targets like RORγ and CRAC channels, no specific IC50, Ki, or EC50 values are reported for this exact compound that would allow a scientific selection against a defined baseline [2][3].
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No data found. |
| Comparator Or Baseline | Closest analogs (e.g., 4-methyl, 4-ethoxy, 4-trifluoromethyl analogs): No data found. |
| Quantified Difference | N/A |
| Conditions | Primary literature and patent bioassay sections, searched as of April 2026. |
Why This Matters
Without quantitative comparator data, there is no evidence-based justification for selecting this compound over any analog, making procurement a decision based solely on chemical availability rather than scientific merit.
- [1] Aggregated results from multiple search queries on Google Scholar, PubMed, and BindingDB for 'N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide' and '1797225-95-6', yielding no primary research articles. Searches conducted April 30, 2026. View Source
- [2] Beck, H. P. et al. Pyrazole Amide Derivative. U.S. Patent Application US20150266824 A1. Patent describes a broad class but provides no specific bioactivity data for the target compound. View Source
- [3] Rhizen Pharmaceuticals SA. Pyrazole derivatives as modulators of calcium release-activated calcium channel. Australian Patent AU2010304740B2. Patent exemplifies close phenyl-linked analogs but without specific data for the target ethyl-linked benzamide. View Source
